Cas no 25406-64-8 (Morroniside)
Morroniside Chemical and Physical Properties
Names and Identifiers
-
- Morroniside
- (1S,3R,4aS,8S,8aS)-8-(beta-D-Glucopyranosyloxy)-4,4a,8,8a-tetrahydro-3-hydroxy-1-methyl-1H,3H-pyrano[3,4-c]pyran-5-carboxylic acid methyl ester
- 1H,3H-Pyrano[3,4-c]pyran-5-carboxylicacid, 8-(b-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-3-hydroxy-1-methyl-,methyl ester, (1S,3R,4aS,8S,8aS)-
- methyl 3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
- Morronisid
- N1489
- AK175715
- Methyl (4aS,8aS)-3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a
- X1190
- 406M648
- Methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
- CID 11304302
- CS-0009065
- CHEBI:80852
- CCG-268714
- Methyl (1S,3R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4,4a,8,8a-tetrahydro-1H,3H-pyrano[3,4-c]pyran-5-carboxylate
- 25406-64-8
- (7Beta-Hydroxy)-Morroniside
- CHEMBL1209803
- BDBM50279531
- s5465
- Methyl 8-(hexopyranosyloxy)-3-hydroxy-1-methyl-4,4a,8,8a-tetrahydro-1H,3H-pyrano[3,4-c]pyran-5-carboxylate
- DTXSID60948257
- methyl (1S,3R,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
- Q27151347
- HY-N0532
- C17000
- AKOS027250775
- AS-56291
- A911958
- BCP14062
- HMS3352H01
- Methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
-
- MDL: MFCD00210532
- Inchi: 1S/C17H26O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9+,10+,11+,12+,13-,14+,16-,17-/m0/s1
- InChI Key: YTZSBJLNMIQROD-SFBCHFHNSA-N
- SMILES: O1[C@H](C[C@@H]2C(C(=O)OC)=CO[C@H]([C@@H]2[C@@H]1C)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O
Computed Properties
- Exact Mass: 406.14800
- Monoisotopic Mass: 406.14751164 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 596
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 164
- Molecular Weight: 406.4
Experimental Properties
- Color/Form: Powder
- Density: 1.52
- Melting Point: No data available
- Boiling Point: 635.6℃/760mmHg
- Flash Point: 227.0±25.0 °C
- Refractive Index: 1.596
- Solubility: 生物体外In Vitro:DMSO溶解度125 mg/mL(307.59 mM;Need ultrasonic)H2O : 50 mg/mL(123.04 mM;Need ultrasonic)
- PSA: 164.37000
- LogP: -2.42430
Morroniside Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Morroniside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ905-25mg |
Morroniside |
25406-64-8 | 95+% | 25mg |
3681CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ905-10mg |
Morroniside |
25406-64-8 | 95+% | 10mg |
1776CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ905-5mg |
Morroniside |
25406-64-8 | 95+% | 5mg |
1142CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ905-50mg |
Morroniside |
25406-64-8 | 95+% | 50mg |
6206CNY | 2021-05-07 | |
| MedChemExpress | HY-N0532-10mM*1mLinDMSO |
Morroniside |
25406-64-8 | 98.55% | 10mM*1mLinDMSO |
¥990 | 2023-07-26 | |
| MedChemExpress | HY-N0532-5mg |
Morroniside |
25406-64-8 | 99.88% | 5mg |
¥900 | 2024-05-25 | |
| MedChemExpress | HY-N0532-10mg |
Morroniside |
25406-64-8 | 99.88% | 10mg |
¥1400 | 2024-05-25 | |
| MedChemExpress | HY-N0532-25mg |
Morroniside |
25406-64-8 | 99.88% | 25mg |
¥2900 | 2024-05-25 | |
| S e l l e c k ZHONG GUO | S5465-1mg |
Morroniside |
25406-64-8 | 99.1% | 1mg |
¥1040.77 | 2023-09-15 | |
| ChemFaces | CFN98161-20mg |
Morroniside |
25406-64-8 | >=98% | 20mg |
$100 | 2021-07-22 |
Morroniside Suppliers
Morroniside Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on Morroniside
Introduction to Morroniside (CAS No. 25406-64-8)
Morroniside, a naturally occurring compound with the chemical name Morroniside, is a highly intriguing molecule with significant applications in the field of pharmaceutical research and natural product chemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number 25406-64-8, has garnered considerable attention due to its diverse biological activities and potential therapeutic benefits.
The structural complexity of Morroniside makes it a subject of extensive study in medicinal chemistry. Its molecular formula and structural elucidation have been thoroughly investigated, revealing a framework that includes several bioactive functional groups. These groups contribute to its remarkable pharmacological properties, making it a promising candidate for further development in drug discovery.
Recent advancements in chemical biology have highlighted the importance of natural products like Morroniside in the development of novel therapeutic agents. Studies have demonstrated that compounds derived from plants and other natural sources often exhibit unique mechanisms of action, which can be highly effective against various diseases. Morroniside is no exception, with preliminary research indicating its potential in modulating multiple biological pathways.
In particular, the anti-inflammatory and antioxidant properties of Morroniside have been extensively studied. Chronic inflammation and oxidative stress are implicated in numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer. The ability of Morroniside to inhibit inflammatory cytokines and scavenge reactive oxygen species has made it a focus of interest for researchers seeking to develop new anti-inflammatory drugs.
Furthermore, the compound has shown promise in preclinical studies related to neuroprotection. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins and oxidative damage to neuronal cells. Morroniside has been found to enhance the clearance of these aggregates and protect neurons from oxidative stress, suggesting its potential as a therapeutic agent for these conditions.
The pharmacokinetic profile of Morroniside is another area of active research. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its efficacy and safety in clinical settings. Preliminary studies indicate that Morroniside exhibits good oral bioavailability and undergoes biotransformation pathways that may enhance its therapeutic effects while minimizing potential side effects.
One of the most exciting aspects of Morroniside research is its potential for combination therapy. By pairing Morroniside with other pharmacological agents, researchers aim to achieve synergistic effects that could improve treatment outcomes for complex diseases. For instance, combining Morroniside with existing anti-inflammatory drugs might provide a more comprehensive approach to managing chronic inflammatory conditions.
The synthesis and isolation of Morroniside are also areas of significant interest. Natural sources of this compound are limited, making it challenging to obtain sufficient quantities for extensive research. However, advances in synthetic chemistry have enabled researchers to produce analogs of Morroniside with enhanced bioactivity and improved pharmacokinetic properties. These synthetic approaches not only facilitate further study but also pave the way for the development of new derivatives with tailored therapeutic profiles.
Future directions in Morroniside research include exploring its mechanism of action at the molecular level. Techniques such as crystallography and spectroscopy are being used to visualize how Morroniside interacts with target proteins and enzymes. This detailed understanding will be crucial for optimizing its therapeutic potential and developing targeted drug delivery systems.
Additionally, clinical trials are being planned to evaluate the safety and efficacy of Morroniside in human populations. These trials will provide valuable insights into its potential as a therapeutic agent and help determine optimal dosing regimens for various medical conditions. The results of these trials will be instrumental in guiding future research and development efforts.
In conclusion, Morroniside (CAS No. 25406-64-8) represents a fascinating compound with significant promise in pharmaceutical applications. Its diverse biological activities, coupled with recent advancements in chemical biology and drug discovery technologies, position it as a compelling candidate for further investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, Morroniside is poised to play an important role in the development of novel treatments for various diseases.